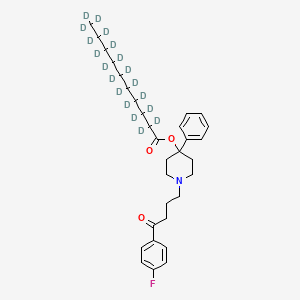
Dechloro haloperidol decanoate-d19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dechloro haloperidol decanoate-d19 is a deuterated derivative of haloperidol decanoate, a long-acting antipsychotic medication. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C37H26D19ClFNO3, and it has a molecular weight of 625.33 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dechloro haloperidol decanoate-d19 involves the deuteration of haloperidol decanoate. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the haloperidol decanoate molecule. The reaction conditions for this process may vary, but they generally involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and facilities to ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dechloro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Dechloro haloperidol decanoate-d19 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and properties of deuterated compounds.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated drugs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the effects of deuterium substitution on drug metabolism and efficacy.
Industry: Applied in the development of new pharmaceuticals and chemical products that incorporate deuterium for improved stability and performance
Wirkmechanismus
The mechanism of action of dechloro haloperidol decanoate-d19 is similar to that of haloperidol decanoate. It exerts its effects through strong antagonism of dopamine receptors, particularly the D2 receptors, within the mesolimbic and mesocortical systems of the brain . This antagonism helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine in these brain regions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol decanoate: The non-deuterated form of the compound, used as a long-acting antipsychotic medication.
Deuterated haloperidol: Another deuterated derivative of haloperidol, used for similar research purposes.
Uniqueness
Dechloro haloperidol decanoate-d19 is unique due to its deuterium content, which can provide advantages such as improved metabolic stability and reduced side effects compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C31H42FNO3 |
|---|---|
Molekulargewicht |
514.8 g/mol |
IUPAC-Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,16D2 |
InChI-Schlüssel |
DXIPJWCZWAWKET-RLZAXCLZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
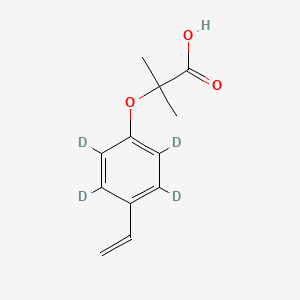
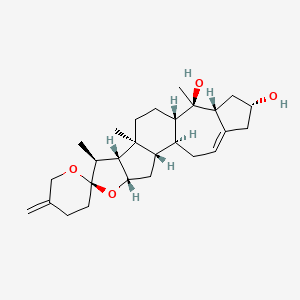

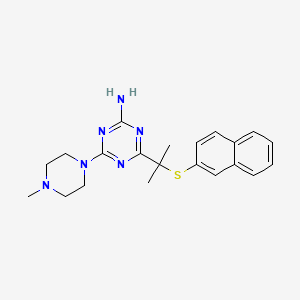
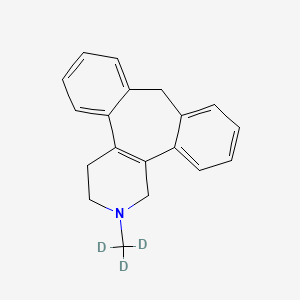
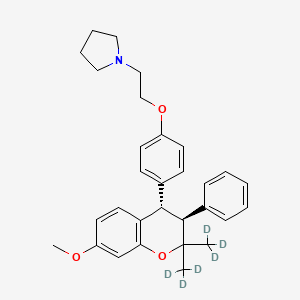
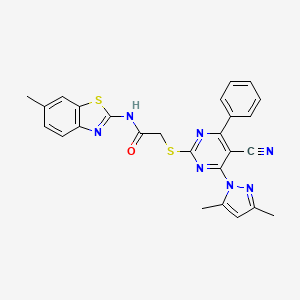
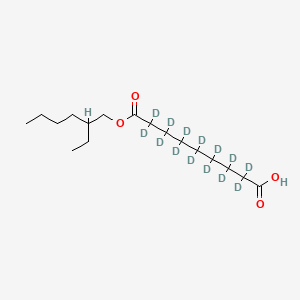
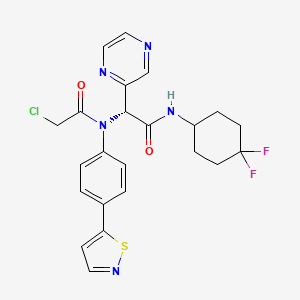
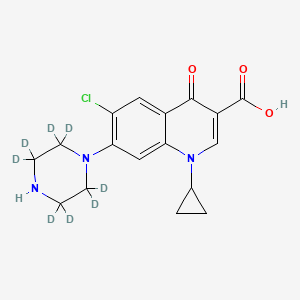

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

